Ethanone, 1,1'-(4-hydroxy-1,3-phenylene)bis-
Overview
Description
Ethanone, 1,1’-(4-hydroxy-1,3-phenylene)bis-, also known as bis(4-hydroxyacetophenone), is a chemical compound with the molecular formula C10H10O3. It is characterized by the presence of two ethanone groups attached to a 4-hydroxy-1,3-phenylene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanone, 1,1’-(4-hydroxy-1,3-phenylene)bis- can be synthesized through several methods. One common synthetic route involves the acetylation of resorcinol in the presence of zinc chloride. This reaction typically occurs under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and purity. The industrial process may also include purification steps such as recrystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1,1’-(4-hydroxy-1,3-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone groups to alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Esters or ethers.
Scientific Research Applications
Ethanone, 1,1’-(4-hydroxy-1,3-phenylene)bis- has diverse applications in scientific research:
Chemistry: It is used in the synthesis of Schiff base ligands, which are important intermediates in the preparation of catalysts and coordination polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethanone, 1,1’-(4-hydroxy-1,3-phenylene)bis- involves its interaction with various molecular targets. The hydroxyl and ethanone groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound’s ability to chelate metal ions also plays a role in its biological and catalytic activities .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1,1’-(1,3-phenylene)bis-: Similar structure but lacks the hydroxyl group, resulting in different chemical properties and reactivity.
Ethanone, 1,1’-(1,4-phenylene)bis-: Another structural isomer with different positioning of the ethanone groups.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Contains a methoxy group instead of a second ethanone group, leading to distinct chemical behavior.
Uniqueness
Ethanone, 1,1’-(4-hydroxy-1,3-phenylene)bis- is unique due to the presence of both hydroxyl and ethanone groups, which confer specific reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
1-(3-acetyl-4-hydroxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6(11)8-3-4-10(13)9(5-8)7(2)12/h3-5,13H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWLKAFZCJLZIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356965 | |
Record name | Ethanone, 1,1'-(4-hydroxy-1,3-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30186-16-4 | |
Record name | Ethanone, 1,1'-(4-hydroxy-1,3-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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